6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 1554235-52-7
Cat. No.: VC4388080
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
* For research use only. Not for human or veterinary use.
![6-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1554235-52-7](/images/structure/VC4388080.png)
Specification
CAS No. | 1554235-52-7 |
---|---|
Molecular Formula | C10H9N3O2 |
Molecular Weight | 203.201 |
IUPAC Name | 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H9N3O2/c14-10(15)8-4-12-13-5-7(6-1-2-6)3-11-9(8)13/h3-6H,1-2H2,(H,14,15) |
Standard InChI Key | OFVYABZJXQSXJN-UHFFFAOYSA-N |
SMILES | C1CC1C2=CN3C(=C(C=N3)C(=O)O)N=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s fused bicyclic system combines a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7), with a cyclopropyl group at position 6 and a carboxylic acid at position 3. This arrangement confers rigidity, enabling π-π stacking and hydrogen-bonding interactions with enzymatic targets . Key identifiers include:
Property | Value |
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IUPAC Name | 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
CAS Number | 1554235-52-7 |
Molecular Formula | C₁₀H₉N₃O₂ |
Molecular Weight | 203.2 g/mol |
SMILES | C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N |
InChI Key | OLPQUTUFRXGEQM-UHFFFAOYSA-N |
The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the carboxylic acid facilitates salt formation and solubility modulation .
Physicochemical Characteristics
Though direct solubility data for this compound is limited, its carboxylic acid moiety suggests moderate aqueous solubility at physiological pH. LogP values (estimated via computational models) indicate moderate lipophilicity, balancing membrane permeability and solubility . Thermal stability is inferred from its synthetic intermediates, with decomposition temperatures exceeding 200°C .
Synthesis and Optimization
Cyclocondensation Strategies
A common synthesis route involves cyclocondensation of 5-aminopyrazole derivatives with 1,3-biselectrophilic reagents. For example, reacting 5-amino-3-cyclopropylpyrazole with β-ketoesters under acidic conditions yields the pyrazolo[1,5-a]pyrimidine core, followed by oxidation to introduce the carboxylic acid . A representative protocol from patent literature involves:
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Reaction: 5-Amino-3-cyclopropylpyrazole + dimethyl acetylenedicarboxylate → Intermediate dihydro derivative.
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Oxidation: Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the ring .
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Hydrolysis: Acidic or basic hydrolysis of ester groups to yield the carboxylic acid .
Table 1: Representative Synthesis Conditions
Step | Reagents | Conditions | Yield |
---|---|---|---|
Cyclocondensation | Dimethyl acetylenedicarboxylate, DMF | 80°C, 12 hr | 65–75% |
Oxidation | DDQ, CH₂Cl₂ | RT, 2 hr | 85% |
Hydrolysis | NaOH, MeOH/H₂O | Reflux, 4 hr | 90% |
Optimization efforts focus on solvent selection (e.g., DMF for polar aprotic efficiency) and catalytic additives (e.g., pyridine for acid scavenging) .
Biological Activities and Mechanisms
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives exhibit broad enzymatic inhibitory activity. For instance, analogs of this compound have been explored as inhibitors of:
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Membrane-bound pyrophosphatases (mPPases): Essential for protozoan pH regulation, with low micromolar IC₅₀ values reported in Plasmodium falciparum .
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Interleukin-1 receptor-associated kinase 4 (IRAK4): A key mediator in innate immunity, with pyrazolopyrimidine-based inhibitors showing nanomolar potency in biochemical assays .
The carboxylic acid group chelates catalytic metal ions (e.g., Mg²⁺ in mPPases), while the cyclopropyl group occupies hydrophobic pockets adjacent to active sites .
Pharmacological Applications
Drug Discovery Scaffold
The compound’s versatility is evident in its role as a precursor for:
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Antimalarials: Derivatives targeting mPPases show promise against drug-resistant Plasmodium strains .
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Immunomodulators: IRAK4 inhibitors for autoimmune diseases and oncology .
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Anticancer agents: Modifications at position 3 (carboxylic acid) and 6 (cyclopropyl) enhance selectivity for kinase targets .
Table 2: Selected Derivatives and Activities
Derivative | Target | IC₅₀/EC₅₀ | Application |
---|---|---|---|
Methyl ester analog | IRAK4 | 3.2 nM | Inflammation |
Amide conjugate | mPPase | 1.7 µM | Antimalarial |
Hydroxamate variant | HDAC | 85 nM | Oncology |
Hazard | Category | Precautionary Measures |
---|---|---|
Acute toxicity (oral) | Category 4 | Avoid ingestion |
Skin corrosion/irritation | Category 2 | Wear gloves |
Eye damage/irritation | Category 2A | Use safety goggles |
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